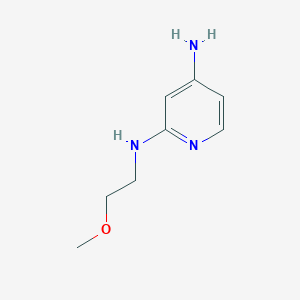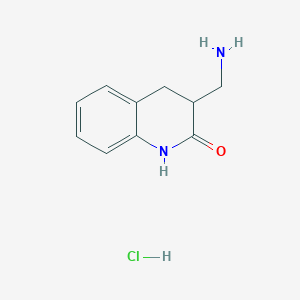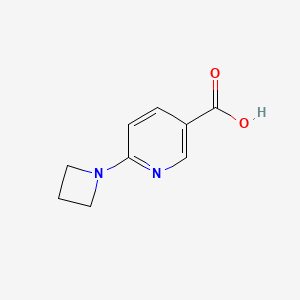
N2-(2-methoxyethyl)pyridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2-(2-methoxyethyl)pyridine-2,4-diamine, also known as 2-MEPDA, is an organic compound belonging to the class of pyridine-2,4-diamines. It is a colorless, water-soluble, crystalline solid that is used as a reagent in organic synthesis. It is also used as a ligand in metal-catalyzed reactions and in the preparation of metal-organic frameworks. In addition, it has been used as an intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and anti-cancer agents.
Scientific Research Applications
Anticorrosive Material
N2-(2-methoxyethyl)pyridine-2,4-diamine and its derivatives, particularly quinoline derivatives, are widely recognized for their anticorrosive properties. These compounds effectively adsorb on metallic surfaces, forming stable chelating complexes through coordination bonding, which is essential in mitigating metallic corrosion. The high electron density associated with these derivatives contributes to their effectiveness as anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).
Chemosensing Applications
Pyridine derivatives, which include N2-(2-methoxyethyl)pyridine-2,4-diamine, serve a crucial role in chemosensing applications. Their high affinity for various ions and neutral species makes them highly effective chemosensors. These derivatives are instrumental in detecting different species (anions, cations, and neutral species) in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Optoelectronic Materials
N2-(2-methoxyethyl)pyridine-2,4-diamine derivatives, particularly quinazolines and pyrimidines, have shown significant potential in optoelectronic applications. These compounds are utilized in the creation of luminescent small molecules and chelate compounds, contributing to the development of photo- and electroluminescent elements, photoelectric conversion elements, and image sensors. The incorporation of these derivatives into π-extended conjugated systems is highly valued for novel optoelectronic material creation (Lipunova et al., 2018).
Agrochemicals
The pyridine moiety, found in N2-(2-methoxyethyl)pyridine-2,4-diamine, plays a vital role in the field of agrochemicals. Pyridine-based compounds are employed as pesticides, including fungicides, insecticides, acaricides, and herbicides. The discovery and development of these agrochemicals are enhanced by innovative methods like Intermediate Derivatization Methods, which have proven to be instrumental in discovering novel lead compounds for the agrochemical industry (Guan et al., 2016).
properties
IUPAC Name |
2-N-(2-methoxyethyl)pyridine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-12-5-4-11-8-6-7(9)2-3-10-8/h2-3,6H,4-5H2,1H3,(H3,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWJNMYTANXPAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(2-methoxyethyl)pyridine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1373845.png)
![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)
![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)
![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)

![2-Oxa-5-azaspiro[3.4]octane](/img/structure/B1373852.png)
![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)